4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid

Description

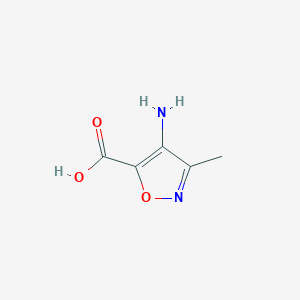

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid (CAS No. 83988-31-2) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with an amino group at position 4, a methyl group at position 3, and a carboxylic acid moiety at position 5. Its molecular formula is C₅H₅N₂O₃, with a molecular weight of 141.11 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its ethyl ester derivative, ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 115975-57-0), is commercially available and used as a building block for drug development . Suppliers like Rosewachem and Enamine Ltd. offer this compound, highlighting its industrial relevance .

Properties

CAS No. |

83988-31-2 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

4-amino-3-methyl-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9) |

InChI Key |

PGHZTAUDNFUBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This method allows for the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on substituents.

Data Tables

See Tables 1 and 2 above.

Biological Activity

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid (AMOCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of AMOCA, with an emphasis on its immunosuppressive effects and potential therapeutic applications.

Synthesis of AMOCA

AMOCA can be synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with suitable carbonyl compounds or other reagents to introduce the amino and carboxylic acid functionalities. This method allows for the modification of the compound to enhance its biological activity.

Immunosuppressive Properties

Research indicates that AMOCA exhibits immunosuppressive properties , particularly in the context of T-cell proliferation. Studies have shown that AMOCA can inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. This effect is significant as it suggests potential applications in autoimmune diseases and transplant medicine.

Table 1: Summary of Immunosuppressive Effects of AMOCA Derivatives

| Compound | IC50 (µM) | Effect on PBMC Proliferation | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-methylisoxazole-5-carboxylic acid | 15 | Inhibition | Induction of apoptosis via caspase activation |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | 10 | Strong inhibition | Upregulation of Fas and NF-κB1 expression |

Anti-inflammatory Activity

In addition to immunosuppressive effects, AMOCA has demonstrated anti-inflammatory properties . It inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This inhibition is critical for managing inflammatory responses in various diseases.

Case Studies

Several case studies highlight the therapeutic potential of AMOCA derivatives:

- Autoimmune Disease Treatment : In a mouse model of autoimmune disease, administration of an AMOCA derivative resulted in reduced disease severity and lower levels of inflammatory cytokines.

- Cancer Therapy : In vitro studies showed that AMOCA derivatives inhibited the growth of various cancer cell lines, suggesting a dual role as an anti-cancer agent alongside its immunosuppressive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.